molecular formula C20H24N2O5S B2657180 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 921897-89-4

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2657180
CAS RN: 921897-89-4
M. Wt: 404.48
InChI Key: IJBFGPFKXALHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

1. Structural Properties and Fluorescence Emission

A study by Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives. They explored the formation of gels and crystalline solids upon treatment with various acids and the fluorescence emission properties of these compounds. The compounds exhibited strong fluorescence emission at different wavelengths under various conditions, indicating potential applications in fluorescence-based research and technologies (Karmakar, Sarma, & Baruah, 2007).

2. Antitumor Activity

Research by Ambros, Angerer, and Wiegrebe (1988) focused on the synthesis of Methoxy‐indolo[2,1‐a]isoquinolines, which included derivatives of the compound . They investigated these compounds for their cytostatic activity in vitro using different tumor cells. Some derivatives showed significant inhibition of cell proliferation, highlighting their potential use in cancer research and therapy (Ambros, Angerer, & Wiegrebe, 1988).

3. Application in Synthesis of Kinase Inhibitors

Jiang et al. (2011) described a new route for synthesizing a compound related to the one , highlighting its importance as a key intermediate in developing selective EGFR kinase inhibitors. These inhibitors have applications in treating cancers, showcasing the compound's role in medicinal chemistry (Jiang et al., 2011).

4. Role in Antibacterial Agent Synthesis

Hashimoto et al. (2007) reported on the synthesis of a new 2-sulfonylquinolone derivative, a key intermediate in creating a potent broad-spectrum antibacterial agent. This agent is effective against resistant organisms like MRSA, indicating the compound's significance in developing new antibiotics (Hashimoto et al., 2007).

5. Synthesis of Topoisomerase I Inhibitors

Nagarajan et al. (2006) explored the synthesis of indenoisoquinoline topoisomerase I inhibitors, which included compounds related to the one . These compounds showed potent inhibition and cytotoxicity in cancer cells, suggesting their use in cancer research and treatment (Nagarajan et al., 2006).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-7-4-8-19(13-18)27-15-20(23)21-10-12-28(24,25)22-11-9-16-5-2-3-6-17(16)14-22/h2-8,13H,9-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFGPFKXALHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.